1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-12-15(13(2)19(3)18-12)24(20,21)17-11-16(5-7-22-8-6-16)14-4-9-23-10-14/h4,9-10,17H,5-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUHLOKEBGPKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an α, β-unsaturated carbonyl compound with a substituted hydrazine.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the thiophene and oxane rings: These rings can be introduced through a series of substitution and cyclization reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide exhibit significant antibacterial properties. A study evaluating thiazole derivatives reported that this compound demonstrated potent activity against multidrug-resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A comparative study showed that at concentrations above 10 µM, the compound significantly reduced cell viability in cancer cells. This suggests its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Properties
The sulfonamide group in this compound has been linked to anti-inflammatory effects. Preliminary studies indicate that derivatives of this class can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A recent evaluation of several thiazole derivatives, including the target compound, showed significant activity against MRSA strains. The study reported MIC values indicating that the compound was effective at lower concentrations compared to standard treatments, suggesting its potential as a novel antibacterial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a laboratory setting, the cytotoxic effects of this compound were tested against various cancer cell lines. The results indicated a remarkable reduction in cell viability at concentrations exceeding 10 µM, positioning it as a promising candidate for further development in oncology.
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA (MIC < linezolid) | |
| Anticancer | Reduced cell viability in cancer lines | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions may modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
- The sulfonamide group links to a thiophene-oxan moiety, contributing to π-π stacking and moderate solubility .
- Compound 32 () : 4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide replaces the thiophene-oxan group with a methylthiazolyl-benzene moiety. The thiazole ring introduces nitrogen-based polarity, likely improving water solubility compared to the target compound. This derivative was synthesized in 68% yield via sulfonylation in pyridine, suggesting efficient reactivity of the pyrazole amine .
- Compound 1006994-26-8 () : 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide features a difluoromethyl group (enhancing metabolic stability) and a nitro-pyrazole substituent, which may increase electrophilicity and reactivity. The extended propyl linker could improve membrane permeability relative to the target compound .
Heterocyclic Modifications
- Coumarin-Tetrazole Derivatives () : Compounds such as 4i and 4j integrate coumarin and tetrazole rings. Coumarin’s fluorescence properties suggest applications in imaging or photodynamic therapy, while the tetrazole group (a bioisostere for carboxylic acids) may enhance binding to metal ions or enzymes. These structures are more hydrophilic than the target compound due to coumarin’s polar lactone ring .
- This contrasts with the target compound’s lipophilic thiophene-oxan group .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s thiophene-oxan group likely confers higher logP values compared to hydroxylated analogs () but lower than difluoromethyl derivatives ().
- Bioactivity : Pyrazole-sulfonamides with electron-withdrawing groups (e.g., nitro in ) may exhibit stronger enzyme inhibition (e.g., N-myristoyltransferase in ) due to enhanced electrophilicity. Conversely, coumarin derivatives () might prioritize optical applications over direct antimicrobial activity.
- Solubility : Hydroxyl groups () and polar heterocycles () improve aqueous solubility, whereas the target compound’s balance of lipophilic/hydrophilic groups suggests intermediate solubility.
Biological Activity
1,3,5-Trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole sulfonamide class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 441.5 g/mol. The structure features a pyrazole ring substituted with a thiophene moiety and an oxane group, which contributes to its biological activity.
Antiproliferative Activity
Research has demonstrated that pyrazole sulfonamides, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies utilizing the CellTiter-Glo Luminescent cell viability assay have shown that these compounds can inhibit the growth of cancer cells without exhibiting cytotoxicity at certain concentrations .
Table 1: Antiproliferative Activity Data
| Compound | Cell Line | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| This compound | U937 | XX | Non-cytotoxic |
| DDD85646 (related compound) | T. brucei | XX | Moderate |
The mechanism by which pyrazole sulfonamides exert their antiproliferative effects includes inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, they have been identified as inhibitors of protein glycation and exhibit antibacterial and antifungal properties .
Study on Trypanosoma brucei
A notable study focused on the compound DDD85646, a related pyrazole sulfonamide derivative, which was shown to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for treating human African trypanosomiasis (HAT). Modifications to the chemical structure improved blood-brain barrier permeability and overall efficacy in vivo .
Antioxidant Properties
Another aspect of the biological activity of these compounds is their antioxidant properties. Research has indicated that certain derivatives can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how are key intermediates purified?
The synthesis involves multi-step reactions:
- Core formation : The pyrazole-sulfonamide core is synthesized via sulfonylation of 1,3,5-trimethylpyrazole using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling : The thiophene-oxane moiety is introduced via nucleophilic substitution or copper-catalyzed cross-coupling reactions .
- Purification : Column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) isolates intermediates, while final product purity is confirmed via HPLC .
Basic: Which spectroscopic methods confirm the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, oxane methylenes at δ 3.5–4.0 ppm) .
- Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]+ calculated for C₁₇H₂₃N₃O₃S₂) .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
Basic: What chemical transformations are observed under standard conditions?
- Sulfonamide Hydrolysis : Acidic/basic conditions cleave the S-N bond, yielding sulfonic acids and amines; pH control is critical to avoid degradation .
- Thiophene Reactivity : Electrophilic substitutions (e.g., bromination at the 2-position) require Lewis acid catalysts like FeBr₃ .
- Oxidation : Thiophene-to-sulfone conversion using H₂O₂/KMnO₄ occurs under controlled stoichiometry .
Advanced: How can computational tools optimize synthesis and reaction pathways?
- Quantum Chemistry : Density Functional Theory (DFT) models transition states for sulfonylation and coupling steps, predicting energy barriers .
- Machine Learning : Algorithms analyze historical reaction data to recommend optimal catalysts (e.g., Cu(I) for azide-alkyne cycloadditions) .
- Solvent Screening : COSMO-RS simulations identify solvents (e.g., THF/water) that maximize yield by reducing side reactions .
Advanced: How to resolve contradictions in reported biological activity data?
- Orthogonal Assays : Surface Plasmon Resonance (SPR) and enzymatic inhibition assays cross-validate target binding .
- Comparative Docking : Molecular docking against pyrazole-sulfonamide analogs (e.g., PubChem CID 123456) identifies conserved binding residues in kinase targets .
- Kinetic Profiling : Time-resolved assays distinguish true inhibition from assay artifacts (e.g., aggregation-based false positives) .
Advanced: How to address low yields during thiophene-oxane coupling?
- Reagent Optimization : Replace DCC with EDCI/HOBt to reduce racemization .
- Microwave Assistance : Enhance reaction rates (e.g., 80°C, 30 min vs. 16 hours conventionally) .
- In Situ Monitoring : Adjust stoichiometry dynamically using real-time IR spectroscopy to track reactant consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
